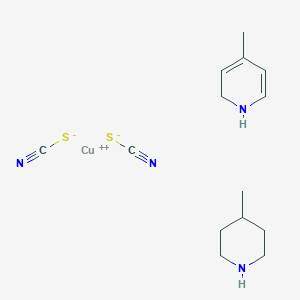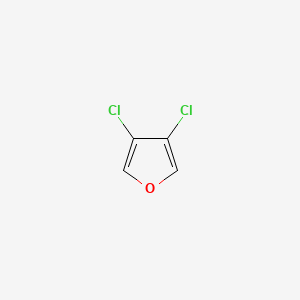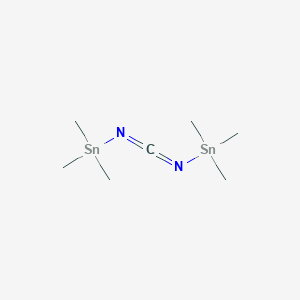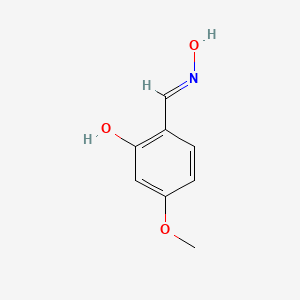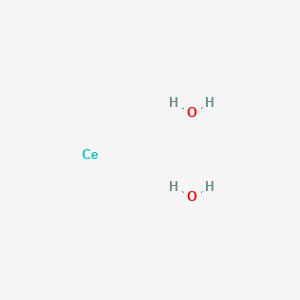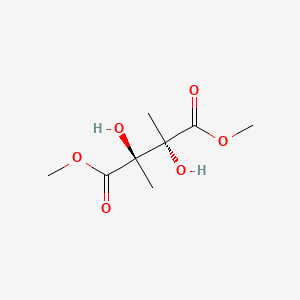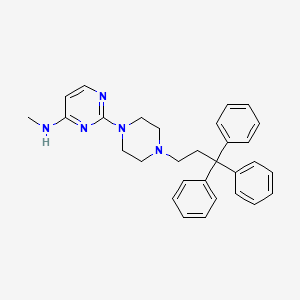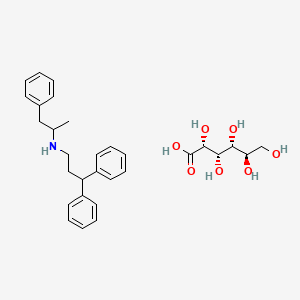
Prenylamine gluconate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Prenylamine gluconate is a compound that combines prenylamine, a calcium channel blocker, with gluconate, a derivative of glucose. Prenylamine was historically used as a vasodilator in the treatment of angina pectoris but was withdrawn from the market due to its cardiac side effects . The gluconate component is often used to enhance the solubility and bioavailability of the active compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of prenylamine involves the reaction of 3,3-diphenylpropylamine with 1-methyl-2-phenylethylamine under controlled conditions . The gluconate component can be prepared by reacting gluconic acid-delta-lactone with calcium carbonate at elevated temperatures .
Industrial Production Methods
Industrial production of prenylamine gluconate would likely involve the combination of the synthesized prenylamine with gluconate under specific conditions to ensure stability and efficacy. The process would include steps such as crystallization, filtration, and drying to obtain the final product .
Analyse Des Réactions Chimiques
Types of Reactions
Prenylamine gluconate can undergo various chemical reactions, including:
Oxidation: Prenylamine can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the prenylamine component, potentially altering its pharmacological properties.
Substitution: Prenylamine can undergo substitution reactions, where functional groups are replaced by other groups, affecting its activity.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of hydroxylated derivatives, while reduction could yield deoxygenated products.
Applications De Recherche Scientifique
Chemistry: It can be used as a reagent in organic synthesis and as a model compound for studying calcium channel blockers.
Biology: Prenylamine gluconate can be used in research to understand its effects on cellular calcium channels and related pathways.
Medicine: Although withdrawn from clinical use, it can still be studied for its pharmacological effects and potential therapeutic applications.
Mécanisme D'action
Prenylamine gluconate exerts its effects primarily through the prenylamine component, which acts as a calcium channel blocker. It targets calmodulin and myosin light-chain kinase 2 in skeletal and cardiac muscle, leading to decreased sympathetic stimulation on cardiac muscle . This results in partial depletion of catecholamines and a reduction in heart rate. The gluconate component enhances the solubility and bioavailability of prenylamine, facilitating its action.
Comparaison Avec Des Composés Similaires
Similar Compounds
Reserpine: Like prenylamine, reserpine depletes catecholamines but is more selective toward brain tissue.
Magnesium gluconate: Used as a mineral supplement, it shares the gluconate component but has different pharmacological effects.
Uniqueness
Prenylamine gluconate is unique due to its combination of a calcium channel blocker with a gluconate derivative, enhancing its solubility and bioavailability. This combination allows for more effective targeting of cardiac tissue compared to other similar compounds.
Propriétés
Numéro CAS |
21156-48-9 |
|---|---|
Formule moléculaire |
C30H39NO7 |
Poids moléculaire |
525.6 g/mol |
Nom IUPAC |
3,3-diphenyl-N-(1-phenylpropan-2-yl)propan-1-amine;(2R,3S,4R,5R)-2,3,4,5,6-pentahydroxyhexanoic acid |
InChI |
InChI=1S/C24H27N.C6H12O7/c1-20(19-21-11-5-2-6-12-21)25-18-17-24(22-13-7-3-8-14-22)23-15-9-4-10-16-23;7-1-2(8)3(9)4(10)5(11)6(12)13/h2-16,20,24-25H,17-19H2,1H3;2-5,7-11H,1H2,(H,12,13)/t;2-,3-,4+,5-/m.1/s1 |
Clé InChI |
XWLQOHKWSBPMOX-IFWQJVLJSA-N |
SMILES isomérique |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C([C@H]([C@H]([C@@H]([C@H](C(=O)O)O)O)O)O)O |
SMILES canonique |
CC(CC1=CC=CC=C1)NCCC(C2=CC=CC=C2)C3=CC=CC=C3.C(C(C(C(C(C(=O)O)O)O)O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



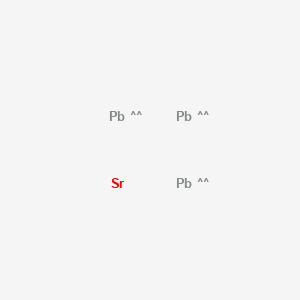
![2(1H)-Pyrimidinone, 4-[(2-hydroxyethyl)amino]-](/img/structure/B14713674.png)
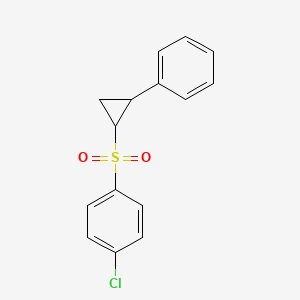
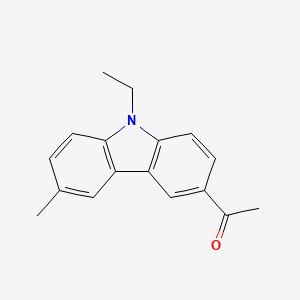
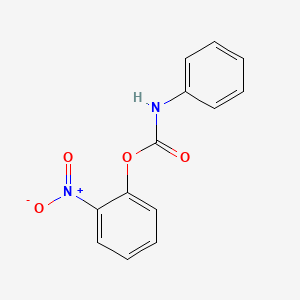
![3-(3-Nitrophenyl)-3,4-dihydro-2h-naphtho[2,1-e][1,3]oxazine](/img/structure/B14713703.png)
